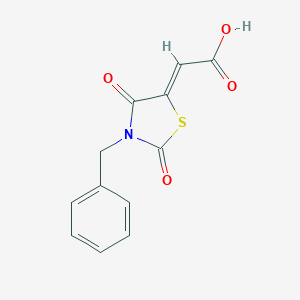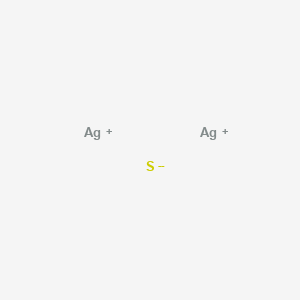
3,5,9-Undecatrien-2-one, 6,10-dimethyl-, (E,Z)-
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3,5,9-Undecatrien-2-one, 6,10-dimethyl-, (E,Z)-, also known as (E,Z)-3,5,9-undecatrien-2-one, is a chemical compound that belongs to the family of terpenoids. This compound has been the subject of scientific research due to its potential applications in various fields, including medicine, agriculture, and food industry.
Wissenschaftliche Forschungsanwendungen
(E,Z)-3,5,9-undecatrien-2-one has been the subject of scientific research due to its potential applications in various fields. In medicine, this compound has been studied for its antibacterial, antifungal, and anti-inflammatory properties. It has also been investigated for its potential as an anti-cancer agent. In agriculture, (E,Z)-3,5,9-undecatrien-2-one has been studied for its potential as a natural insecticide and repellent. In the food industry, this compound has been investigated for its potential as a food flavoring agent.
Wirkmechanismus
The mechanism of action of (E,Z)-3,5,9-undecatrien-2-one is not fully understood. However, studies have suggested that this compound may exert its effects through various mechanisms, including inhibition of bacterial and fungal growth, modulation of inflammatory pathways, and induction of apoptosis in cancer cells.
Biochemical and Physiological Effects:
(E,Z)-3,5,9-undecatrien-2-one has been shown to have various biochemical and physiological effects. In vitro studies have demonstrated its antibacterial and antifungal activities against a range of microorganisms. It has also been shown to have anti-inflammatory effects by inhibiting the production of pro-inflammatory cytokines and enzymes. In cancer cells, (E,Z)-3,5,9-undecatrien-2-one has been shown to induce cell death through the activation of apoptotic pathways.
Vorteile Und Einschränkungen Für Laborexperimente
(E,Z)-3,5,9-undecatrien-2-one has several advantages for lab experiments. It is a relatively stable compound that can be easily synthesized or extracted from natural sources. It has also been shown to have a broad range of biological activities, making it a versatile compound for various research applications. However, (E,Z)-3,5,9-undecatrien-2-one also has some limitations. Its mechanism of action is not fully understood, and its effects may vary depending on the concentration and mode of administration.
Zukünftige Richtungen
There are several future directions for research on (E,Z)-3,5,9-undecatrien-2-one. One direction is to investigate its potential as a natural insecticide and repellent in agriculture. Another direction is to explore its potential as a food flavoring agent and its safety for human consumption. Additionally, further studies are needed to elucidate its mechanism of action and to optimize its therapeutic potential in medicine.
Synthesemethoden
The synthesis of (E,Z)-3,5,9-undecatrien-2-one can be achieved through several methods, including chemical synthesis and extraction from natural sources. Chemical synthesis involves the reaction of appropriate starting materials under specific conditions to produce the desired product. Extraction from natural sources involves the isolation of (E,Z)-3,5,9-undecatrien-2-one from plants or other natural sources that contain this compound.
Eigenschaften
CAS-Nummer |
13927-47-4 |
|---|---|
Molekularformel |
C13H20O |
Molekulargewicht |
192.3 g/mol |
IUPAC-Name |
(3E,5Z)-6,10-dimethylundeca-3,5,9-trien-2-one |
InChI |
InChI=1S/C13H20O/c1-11(2)7-5-8-12(3)9-6-10-13(4)14/h6-7,9-10H,5,8H2,1-4H3/b10-6+,12-9- |
InChI-Schlüssel |
JXJIQCXXJGRKRJ-CQJQESKGSA-N |
Isomerische SMILES |
CC(=CCC/C(=C\C=C\C(=O)C)/C)C |
SMILES |
CC(=CCCC(=CC=CC(=O)C)C)C |
Kanonische SMILES |
CC(=CCCC(=CC=CC(=O)C)C)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![2,7-Naphthalenedisulfonic acid, 5-(acetylamino)-4-hydroxy-3-[[4-[[[3-[[2-(sulfooxy)ethyl]sulfonyl]phenyl]amino]carbonyl]phenyl]azo]-](/img/structure/B228410.png)
![5-[4-({3-Nitrobenzyl}oxy)benzylidene]-1-methyl-3-phenyl-2-thioxo-4-imidazolidinone](/img/structure/B228418.png)
![2-[2-[2-[(1Z)-1-(3-chloro-6-oxocyclohexa-2,4-dien-1-ylidene)ethyl]hydrazinyl]-4-oxo-1,3-thiazol-5-yl]acetic acid](/img/structure/B228424.png)
![2-[2-[(2E)-2-[(5-bromothiophen-2-yl)methylidene]hydrazinyl]-4-oxo-1,3-thiazol-5-yl]acetic acid](/img/structure/B228427.png)
![2-[2-[(2E)-2-[(5-bromofuran-2-yl)methylidene]hydrazinyl]-4-oxo-1,3-thiazol-5-yl]acetic acid](/img/structure/B228434.png)
![2-[2-[2-[(Z)-(3-chloro-6-oxocyclohexa-2,4-dien-1-ylidene)methyl]hydrazinyl]-4-oxo-1,3-thiazol-5-yl]acetic acid](/img/structure/B228436.png)
![3-{(E)-[2-(1,1-dioxido-1,2-benzothiazol-3-yl)-2-methylhydrazinylidene]methyl}phenol](/img/structure/B228439.png)





![N-[1-(3,4-dimethoxyphenyl)-6,7-dimethoxy-3-oxo-3,4-dihydroisoquinolin-2(1H)-yl]-4-nitrobenzamide](/img/structure/B228491.png)
